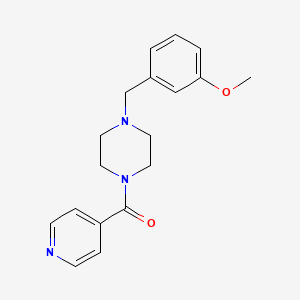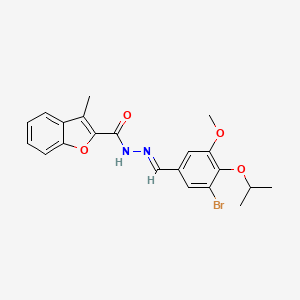![molecular formula C16H16Cl2N2O2 B5774539 N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, also known as CAY10585, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been studied for its potential applications in a range of scientific fields, including cancer research, neuroscience, and immunology. It has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been found to modulate the activity of ion channels in the brain, suggesting potential applications in the treatment of neurological disorders. It has also been shown to have immunomodulatory effects, making it a promising candidate for the development of new immunotherapies.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is not fully understood, but it is thought to act through the inhibition of certain enzymes and ion channels. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been found to modulate the activity of several ion channels in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated potassium channel Kv1.3.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, modulation of ion channel activity, and immunomodulatory effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in cancer therapy. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to modulate the activity of ion channels in the brain, suggesting potential applications in the treatment of neurological disorders. It has also been found to have immunomodulatory effects, making it a promising candidate for the development of new immunotherapies.
実験室実験の利点と制限
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea in laboratory experiments is its high purity and yield, which makes it a reliable and consistent compound for research. In addition, its wide range of potential applications in scientific research makes it a versatile and valuable tool for investigating a variety of biological processes. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is its relatively high cost, which may limit its accessibility for some researchers.
将来の方向性
There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. One area of interest is its potential applications in cancer therapy, where it has shown promising anti-tumor activity. Further research could explore the mechanisms of action underlying this activity, as well as potential strategies for optimizing its efficacy in cancer treatment. In addition, there is potential for further investigation of N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea's effects on ion channel activity in the brain, which could lead to the development of new treatments for neurological disorders. Finally, research on N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea's immunomodulatory effects could lead to the development of new immunotherapies for a range of diseases.
合成法
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with 4-chlorobenzaldehyde to form an intermediate product, which is then reacted with ethyl isocyanate to yield the final product. The synthesis method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, making it a viable compound for laboratory experiments.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-22-15-7-6-13(18)10-14(15)20-16(21)19-9-8-11-2-4-12(17)5-3-11/h2-7,10H,8-9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVEDCTGREBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)

![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)
![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)

![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)


![N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5774534.png)



![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5774571.png)